molecular formula C20H32N2O3S B3554727 N-cycloheptyl-3-{4-[(isobutylamino)sulfonyl]phenyl}propanamide

N-cycloheptyl-3-{4-[(isobutylamino)sulfonyl]phenyl}propanamide

Cat. No. B3554727
M. Wt: 380.5 g/mol
InChI Key: DJNNMDYLLZQQLE-UHFFFAOYSA-N
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Description

“N-cycloheptyl-3-{4-[(isobutylamino)sulfonyl]phenyl}propanamide” is a chemical compound with the molecular formula C20H32N2O3S . The average mass of this compound is 380.545 Da and the monoisotopic mass is 380.213348 Da .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a cycloheptyl group, a propanamide group, and a phenyl group with a sulfonyl and an isobutylamino substituent . The exact spatial arrangement of these groups would depend on the specific synthesis process and the conditions under which the compound is stored or used.


Chemical Reactions Analysis

The specific chemical reactions that “this compound” undergoes would depend on the conditions it is exposed to. As an amide, it could potentially undergo hydrolysis under acidic or basic conditions to form a carboxylic acid and an amine . The sulfonyl group could potentially undergo various substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its molecular structure. As an amide, it is likely to have a polar character due to the presence of the carbonyl and the nitrogen . The cycloheptyl and isobutyl groups would contribute to its hydrophobic character .

properties

IUPAC Name

N-cycloheptyl-3-[4-(2-methylpropylsulfamoyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2O3S/c1-16(2)15-21-26(24,25)19-12-9-17(10-13-19)11-14-20(23)22-18-7-5-3-4-6-8-18/h9-10,12-13,16,18,21H,3-8,11,14-15H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJNNMDYLLZQQLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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